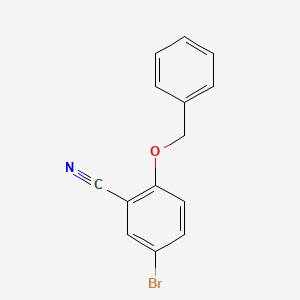

2-(Benzyloxy)-5-bromobenzonitrile

Description

Contextual Significance of Benzonitrile (B105546) Derivatives in Organic Synthesis

Benzonitrile and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a cyano (-CN) group. atamankimya.comontosight.ai This functional group is a valuable precursor in organic synthesis, readily undergoing transformations into amines, amides, and carboxylic acids. ontosight.aiwikipedia.org Benzonitriles are utilized as intermediates in the manufacturing of a wide array of products, including pharmaceuticals, agrochemicals, and dyes. atamankimya.comrsc.org Their stability and reactivity make them fundamental building blocks in the synthesis of complex molecular architectures. ontosight.ai

Role of Benzyloxy- and Bromo-Substituted Aromatics in Advanced Synthetic Chemistry

The presence of benzyloxy and bromo substituents on an aromatic ring provides chemists with powerful tools for molecular construction. The benzyloxy group, a benzyl (B1604629) ether, often serves as a protecting group for hydroxyl functionalities. tandfonline.com This allows other parts of the molecule to be modified without affecting the hydroxyl group, which can then be deprotected at a later stage. tandfonline.com Furthermore, the benzyloxy group can influence the electronic properties of the aromatic ring and participate in specific chemical reactions. nih.govnii.ac.jp

Bromo-substituted aromatics are of particular importance in modern synthetic chemistry due to their ability to participate in a variety of cross-coupling reactions. nih.govrsc.org These reactions, often catalyzed by transition metals like palladium, allow for the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.orgbeilstein-journals.org This capability is crucial for the assembly of complex molecules from simpler precursors. nih.gov The bromo group's reactivity makes it an excellent "handle" for introducing a wide range of other functional groups. acs.org

Overview of 2-(Benzyloxy)-5-bromobenzonitrile as a Key Synthetic Intermediate and Building Block

This compound combines the advantageous features of benzonitriles, benzyloxy-substituted aromatics, and bromo-aromatics into a single, powerful synthetic intermediate. tandfonline.comfigshare.com The nitrile group provides a site for transformation into other key functional groups, the benzyloxy group acts as a protected hydroxyl, and the bromo group serves as a point for cross-coupling reactions. tandfonline.comfigshare.com This trifunctional nature makes it a highly valuable precursor in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. tandfonline.comcymitquimica.com For example, it has been utilized in the synthesis of precursors for benzamidine-based triaryl systems, which are often prepared via palladium-catalyzed coupling reactions. tandfonline.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 835898-37-8 |

| Molecular Formula | C14H10BrNO |

| Molecular Weight | 288.14 g/mol |

| Appearance | White solid |

| Melting Point | Not available |

Note: Some physical properties like melting point may not be widely reported in all public sources. The synthesis of this compound has been achieved through the benzylation of 2-bromo-5-hydroxybenzonitrile. figshare.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNO/c15-13-6-7-14(12(8-13)9-16)17-10-11-4-2-1-3-5-11/h1-8H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIVFKIPZRHNDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Catalytic Transformations of 2 Benzyloxy 5 Bromobenzonitrile

Palladium-Catalyzed Cross-Coupling Reactions Involving the Aryl Bromide Moiety

Palladium catalysis is a cornerstone of modern organic synthesis, offering a powerful toolkit for the functionalization of aryl halides. researchgate.net The aryl bromide in 2-(benzyloxy)-5-bromobenzonitrile is a suitable electrophile for a range of palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a highly utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. researchgate.net This reaction is valued for its mild conditions and the commercial availability of a wide array of boronic acids and their derivatives. researchgate.net For aryl bromides like this compound, the catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

In a specific application, this compound has been successfully coupled with 4-(4,4,5,5-tetramethyl-1,3,2-dioxolan-2-yl)benzonitrile in a Suzuki-Miyaura reaction. The following table details the experimental conditions and the resulting product.

Suzuki-Miyaura Coupling of this compound

| Reactant | Catalyst System | Base | Solvent | Temperature | Yield | Product |

|---|

The Stille coupling reaction provides another effective method for carbon-carbon bond formation by coupling an organic halide with an organotin compound, catalyzed by palladium. numberanalytics.comikm.org.my A key advantage of the Stille reaction is the stability and functional group tolerance of the organotin reagents. ikm.org.my The catalytic cycle is analogous to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. ikm.org.my

While the Stille reaction is a powerful tool for the functionalization of aryl bromides, specific examples detailing the use of this compound as a substrate are not extensively documented in the scientific literature. However, the general reactivity of aryl bromides in Stille couplings suggests that this compound would be a viable substrate for this transformation.

Palladium catalysts are also instrumental in forming carbon-heteroatom bonds, most notably through Buchwald-Hartwig amination (C-N coupling) and related C-O coupling reactions. nih.govmit.edursc.org These reactions have become indispensable for the synthesis of pharmaceuticals and other functional materials. researchgate.netrsc.org

The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide variety of amines, including primary and secondary amines, under mild conditions. nih.gov Similarly, palladium-catalyzed C-O coupling enables the formation of aryl ethers from aryl halides and alcohols. nih.gov Although these are well-established methods for the functionalization of the aryl bromide class of compounds, specific documented applications employing this compound were not identified in the surveyed literature.

Nickel-Catalyzed Transformations of the Aryl Bromide Substrate

Nickel catalysis has emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. acs.orgresearchgate.net Nickel catalysts often exhibit unique reactivity, particularly with challenging substrates, and can facilitate transformations under different reaction conditions. organic-chemistry.org

Nickel-catalyzed systems have been successfully employed for both C-O (etherification) and C-N (amination) bond-forming reactions with aryl halides. acs.orgnih.gov These reactions often proceed under mild conditions and can be facilitated by photoredox or electrochemical methods to modulate the nickel catalyst's redox states. acs.orgnih.gov For instance, nickel-catalyzed amination of aryl chlorides has been achieved using air- and moisture-stable Ni(II)-(σ-aryl) complexes, which generate the active Ni(0) species in situ. organic-chemistry.org Nickel-catalyzed etherification has been demonstrated with aryl bromides and various alcohols, including benzyl (B1604629) alcohol. acs.org

Despite the broad utility of these methods for aryl bromides, specific examples detailing the nickel-catalyzed etherification or amination of this compound are not prominently featured in the reviewed literature.

The catalytic cycle of nickel-based cross-coupling reactions involves a series of reductive and oxidative processes. acs.orgresearchgate.net The cycle is typically initiated by the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. acs.org This Ni(0) complex then undergoes oxidative addition with the aryl bromide substrate to form a Ni(II)-aryl intermediate. acs.orgacs.org Following ligand exchange or transmetalation, the final carbon-carbon or carbon-heteroatom bond is formed through reductive elimination, which can be promoted by oxidizing the nickel center to a transient Ni(III) state. acs.orgacs.org This oxidation step facilitates the reductive elimination and regenerates a Ni(I) species, which can then re-enter the catalytic cycle. acs.orgacs.org

These redox processes are crucial for the efficiency of nickel-catalyzed reactions and have been studied in detail for various aryl halide substrates. acs.orgnih.govacs.org However, specific mechanistic studies or detailed explorations of these processes focused solely on this compound as the substrate are not extensively available in the current body of scientific literature.

Transformations of the Nitrile Functional Group

The nitrile group in this compound is a versatile functional handle that can be converted into a range of other nitrogen-containing moieties. These transformations are crucial for the synthesis of derivatives with altered electronic properties and biological activities.

Synthetic Approaches to Amidines and Other Nitrogen-Containing Functional Derivatives

The conversion of the nitrile group to an amidine is a common and valuable transformation. One of the most established methods for this conversion is the Pinner reaction. nih.govwikipedia.orgsynarchive.comorganic-chemistry.orgiitr.ac.in This reaction typically involves the treatment of the nitrile with an alcohol in the presence of a strong acid, such as anhydrous HCl, to form an intermediate Pinner salt (an imidate salt). This salt can then be reacted with ammonia (B1221849) or an amine to furnish the corresponding amidine. wikipedia.org For this compound, this would involve an initial reaction with an alcohol, like ethanol (B145695), to form the ethyl imidate hydrochloride, followed by ammonolysis to yield the desired benzamidine (B55565) derivative.

Alternatively, amidines can be synthesized from nitriles via the formation of an N-hydroxyamidine intermediate. This is achieved by reacting the nitrile with hydroxylamine. The resulting N-hydroxyamidine can then be reduced to the amidine, for instance, through catalytic hydrogenation. researchgate.netnih.gov This two-step process offers a milder alternative to the classical Pinner reaction.

Beyond amidines, the nitrile group can serve as a precursor to other nitrogen-rich heterocycles, such as tetrazoles. The [2+3] cycloaddition reaction between a nitrile and an azide, often sodium azide, is a widely used method for the synthesis of 5-substituted 1H-tetrazoles. researchgate.netgoogle.comthieme-connect.comajgreenchem.comthieme-connect.com This reaction can be promoted by various catalysts, including Lewis acids or transition metals, and provides a direct route to tetrazole derivatives of this compound.

The following table summarizes plausible synthetic approaches for the transformation of the nitrile group in this compound based on established methodologies for similar substrates.

| Transformation | Reagents and Conditions (Analogous Examples) | Potential Product |

| Amidine Synthesis (Pinner Reaction) | 1. Anhydrous HCl, Ethanol2. Ammonia or Amine wikipedia.orgnih.gov | 2-(Benzyloxy)-5-bromobenzamidine |

| Amidine Synthesis (via N-Hydroxyamidine) | 1. Hydroxylamine hydrochloride2. Catalytic Hydrogenation (e.g., Zn powder) researchgate.netnih.gov | 2-(Benzyloxy)-5-bromobenzamidine |

| Tetrazole Synthesis | Sodium azide, Lewis acid (e.g., ZnCl₂) or transition metal catalyst, DMF, heat researchgate.netthieme-connect.comajgreenchem.comthieme-connect.com | 5-(2-(Benzyloxy)-5-bromophenyl)-1H-tetrazole |

Reactivity and Chemical Manipulation of the Benzyloxy Ether Linkage

The benzyloxy group in this compound serves as a protecting group for the phenolic oxygen. Its cleavage is often a necessary step in synthetic sequences. Furthermore, the benzyl moiety itself can be a site for further functionalization.

Strategies for Cleavage and Deprotection of the Benzyloxy Group

A common and efficient method for the deprotection of benzyl ethers is catalytic hydrogenation. researchgate.netdss.go.thbeilstein-journals.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction proceeds under mild conditions and results in the formation of the corresponding phenol (B47542) and toluene (B28343) as a byproduct. This method is generally clean and high-yielding.

Another widely used method for the cleavage of benzyl ethers involves the use of strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. wikipedia.orgresearchgate.nettorontomu.ca The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. This method is suitable for substrates that may not be compatible with hydrogenation conditions.

Below is a table outlining common deprotection strategies for the benzyloxy group in this compound, with conditions drawn from analogous systems.

| Deprotection Method | Reagents and Conditions (Analogous Examples) | Potential Product |

| Catalytic Hydrogenation | H₂, Pd/C, in a solvent like ethanol or ethyl acetate (B1210297) researchgate.netdss.go.thbeilstein-journals.org | 5-Bromo-2-hydroxybenzonitrile |

| Lewis Acid Cleavage | BBr₃, in dichloromethane at low temperature (e.g., -78 °C to 0 °C) wikipedia.orgresearchgate.nettorontomu.ca | 5-Bromo-2-hydroxybenzonitrile |

| Reductive Cleavage | NaH, Pd(OAc)₂ in DMA sci-hub.se | 5-Bromo-2-hydroxybenzonitrile |

Functionalization and Modification of the Benzyl Moiety

The benzylic position of the benzyl ether is susceptible to functionalization, primarily through radical reactions. Benzylic bromination is a common transformation that can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as AIBN or light. chemistrysteps.comacs.orgyoutube.comgla.ac.uk This reaction would introduce a bromine atom at the benzylic carbon, creating a new site for nucleophilic substitution and further molecular elaboration.

The benzylic position can also be oxidized. organic-chemistry.orgwikipedia.orgchemistry.coach Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the benzylic CH₂ group. Depending on the reaction conditions, this can lead to the formation of a benzoyl ester, which upon hydrolysis would yield the corresponding benzoic acid and the deprotected phenol. Milder oxidation methods can also be employed to achieve more controlled transformations. For example, oxidation with certain reagents can lead to the formation of an aldehyde. nih.gov

These modifications of the benzyl moiety can be used to introduce new functional groups or to alter the properties of the molecule, providing pathways to a diverse range of derivatives.

The following table presents potential functionalization reactions of the benzyl moiety in this compound based on established procedures.

| Functionalization Reaction | Reagents and Conditions (Analogous Examples) | Potential Product |

| Benzylic Bromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN or light), in CCl₄ or acetonitrile (B52724) chemistrysteps.comacs.orgyoutube.com | 2-(Bromophenylmethoxy)-5-bromobenzonitrile |

| Benzylic Oxidation to Ketone/Ester | Oxidizing agent (e.g., CrO₃, KMnO₄, NBS) nih.govorganic-chemistry.orgwikipedia.orgrsc.org | 2-(Benzoyloxy)-5-bromobenzonitrile |

Derivatives and Structural Analogues of 2 Benzyloxy 5 Bromobenzonitrile in Academic Research

Design and Synthesis of Substituted Benzyloxy-bromobenzonitrile Analogues

The synthesis of substituted benzyloxy-bromobenzonitrile analogues is often driven by the need for tailored building blocks in multi-step synthetic campaigns, particularly for compounds with potential therapeutic applications. Researchers design these analogues by modifying the substitution pattern on the benzonitrile (B105546) core to fine-tune the electronic and steric properties of the molecule, which in turn influences its reactivity in subsequent reactions.

A common synthetic strategy involves the Williamson ether synthesis, where a hydroxybenzonitrile is treated with a benzyl (B1604629) halide in the presence of a base. For instance, the synthesis of 2-(benzyloxy)-5-bromobenzonitrile can be achieved from 5-bromo-2-hydroxybenzaldehyde, which is first converted to the corresponding benzonitrile and then benzylated. researchgate.net A similar approach is used for other isomers, such as 4-(benzyloxy)-3-bromobenzonitrile, which is prepared by reacting 4-hydroxy-3-bromobenzonitrile with benzyl bromide using potassium carbonate as the base in acetone. core.ac.uk

These compounds are frequently designed as key intermediates. For example, various benzyloxy-bromobenzonitrile isomers have been synthesized as precursors for amidino-substituted benzoxazoles, which are investigated for their DNA binding properties and potential as antimicrobial agents. researchgate.net The nitrile group in these analogues can be converted into an amidine, a functional group known for its biological activity. researchgate.netsemanticscholar.org The palladium-catalyzed α-arylation of esters with bromobenzonitriles, including 2-, 3-, and 4-bromobenzonitrile, has been shown to proceed in high yields, demonstrating a pathway to α-aryl esters which are precursors to many pharmaceuticals. nih.gov

The following table summarizes the synthesis of several benzyloxy-bromobenzonitrile analogues reported in the literature.

| Compound Name | Starting Material | Reagents | Yield | Reference |

| This compound | 5-Bromo-2-hydroxybenzaldehyde | 1. (NH2OH·HCl, HCOOH) 2. (BnBr, K2CO3) | 93% | researchgate.net |

| 4-(Benzyloxy)-3-bromobenzonitrile | 4-Hydroxy-3-bromobenzonitrile | Benzyl bromide, K2CO3 | - | core.ac.uk |

| 2-(Benzyloxy)-4-bromobenzonitrile | 2-Hydroxy-4-bromobenzonitrile | Benzyl bromide, K2CO3 | - | researchgate.net |

| 3-(Benzyloxy)-4-bromobenzonitrile | 3-Hydroxy-4-bromobenzonitrile | Benzyl bromide, K2CO3 | - | researchgate.net |

Table 1: Synthesis of Substituted Benzyloxy-bromobenzonitrile Analogues

Impact of Positional Isomerism on Synthetic Accessibility and Reactivity Profiles

Positional isomerism—the different placement of the bromo, benzyloxy, and cyano groups on the benzene (B151609) ring—has a profound impact on the synthetic accessibility and reactivity of benzyloxy-bromobenzonitrile derivatives. The relative positions of these functional groups dictate the electronic nature of the aromatic ring and the steric hindrance around reactive sites, influencing both the conditions required for synthesis and the molecule's behavior in subsequent chemical transformations. researchgate.netresearchgate.net

The synthesis of different isomers often starts from correspondingly substituted hydroxybenzonitriles. researchgate.net The availability and cost of these starting materials can be a primary determinant of the accessibility of a particular isomer. For example, research aimed at creating novel DNA-binding agents involved the specific synthesis of four different benzyloxy-bromobenzonitrile isomers: 2-benzyloxy-4-bromobenzonitrile, 3-benzyloxy-4-bromobenzonitrile, 5-benzyloxy-2-bromobenzonitrile, and 3-benzyloxy-2-bromobenzonitrile. researchgate.net This highlights that specific isomers are often required for targeted molecular designs, necessitating distinct synthetic pathways.

The reactivity profile of each isomer is unique. The position of the electron-withdrawing cyano and bromo groups relative to the electron-donating benzyloxy group alters the electron density at different positions on the ring. This affects the susceptibility of the ring to electrophilic or nucleophilic attack. Furthermore, the position of the bromine atom is critical for its use in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are common methods for building molecular complexity. nih.govnih.gov For instance, the reactivity of a bromo-substituent in a palladium-catalyzed coupling reaction can be influenced by the steric hindrance and electronic effects imposed by adjacent groups. A bromo group at position 5, as in this compound, is sterically unhindered compared to a bromo group at position 2, potentially leading to different reaction kinetics and yields. researchgate.net

The following table outlines key positional isomers and notes on their synthetic and reactivity considerations.

| Isomer Name | Key Structural Features | Synthetic & Reactivity Considerations | Reference |

| This compound | Bromo group is para to the benzyloxy group. | Synthesized from 5-bromo-2-hydroxy precursors. The nitrile can be converted to an amidine. researchgate.net | researchgate.netresearchgate.net |

| 2-Benzyloxy-4-bromobenzonitrile | Bromo group is meta to the benzyloxy group. | Synthesized as a precursor for DNA-binding agents. researchgate.net | researchgate.net |

| 3-Benzyloxy-4-bromobenzonitrile | Bromo and benzyloxy groups are ortho to each other. | Positional isomer used in comparative studies for developing biologically active molecules. researchgate.net | researchgate.net |

| 5-Benzyloxy-2-bromobenzonitrile | Bromo group is ortho to the cyano group. | The proximity of the bromo and cyano groups may influence cyclization reactions. researchgate.net | researchgate.net |

Table 2: Positional Isomers and Their Characteristics

Incorporation of the this compound Scaffold into Complex Molecular Architectures

The this compound scaffold is a valuable building block for constructing larger, more complex molecules, particularly in the field of medicinal chemistry. Its functional groups—the nitrile, the bromo substituent, and the benzyloxy group—offer multiple handles for diverse chemical transformations.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into heterocyclic systems like tetrazoles or amidines. semanticscholar.orgnih.gov The bromine atom serves as a key site for carbon-carbon or carbon-heteroatom bond formation via metal-catalyzed cross-coupling reactions. nih.gov The benzyloxy group acts as a protecting group for a phenol (B47542), which can be deprotected at a later synthetic stage to reveal a reactive hydroxyl group, or it can be part of the final pharmacophore, contributing to binding interactions with biological targets. mdpi.com

A notable example is the use of this scaffold in the synthesis of phenstatin (B1242451) analogues, which are investigated as anti-mitotic agents for breast cancer. mdpi.com In these syntheses, related benzyloxy-bromophenyl moieties are used to construct the diarylmethyl core of the target molecules. The benzyloxy group is often carried through several steps before being cleaved by hydrogenolysis to yield the final phenolic compound. mdpi.com

Similarly, the structural motif is found in the synthetic pathway towards marine indole (B1671886) alkaloids like the meridianins. The synthesis of meridianins A and E involved a seven-step sequence starting from 5-bromo-2-hydroxybenzaldehyde, a direct precursor to the this compound scaffold. researchgate.net This underscores the utility of this substitution pattern in the total synthesis of natural products.

The incorporation of this scaffold is often a key step in building libraries of compounds for drug discovery. For example, the related 2-(benzyloxy)phenyl moiety has been incorporated into 1,2,4-triazole (B32235) derivatives, which were evaluated as potential anti-cancer agents. mdpi.com The strategic placement of the benzyloxy and bromo groups allows for systematic structural modifications to explore structure-activity relationships (SAR). researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation techniques, a complete assignment of all protons and carbons in 2-(Benzyloxy)-5-bromobenzonitrile can be achieved.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. For this compound, distinct signals are expected for the protons of the benzyl (B1604629) group and the substituted benzonitrile (B105546) ring.

The benzylic methylene (B1212753) protons (-CH₂-) are expected to appear as a sharp singlet, as they are chemically equivalent and lack adjacent protons for coupling. The five protons of the phenyl ring of the benzyl group will likely appear as a multiplet in the aromatic region. The three protons on the 5-bromobenzonitrile ring are expected to exhibit a distinct splitting pattern due to their specific substitution pattern.

Expected ¹H NMR Data and Assignments

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.7 | d (doublet) | J ≈ 2.5 Hz |

| H-4 | ~7.6 | dd (doublet of doublets) | J ≈ 9.0, 2.5 Hz |

| H-6 | ~7.0 | d (doublet) | J ≈ 9.0 Hz |

| -OCH₂- | ~5.2 | s (singlet) | - |

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment, which is heavily influenced by electronegative atoms and aromaticity. libretexts.org In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound would ideally produce a single peak.

The spectrum is expected to show signals for the nitrile carbon (-C≡N), the methylene carbon (-OCH₂-), and the twelve aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the substituents: the benzyloxy group, the bromine atom, and the nitrile group. The carbon directly attached to the bromine atom (ipso-carbon) may show an upfield shift due to the "heavy atom effect". stackexchange.com

Expected ¹³C NMR Data and Assignments

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-CN) | ~105 |

| C-2 (C-O) | ~160 |

| C-3 | ~136 |

| C-4 | ~122 |

| C-5 (C-Br) | ~118 |

| C-6 | ~116 |

| -C≡N | ~117 |

| -OCH₂- | ~71 |

| Benzyl Phenyl C (ipso) | ~135 |

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the coupled protons on the benzonitrile ring (H-3 with H-4, and H-4 with H-6) and within the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. modgraph.co.uk It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., linking the -OCH₂- proton signal to the -OCH₂- carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. Key expected HMBC correlations would include the correlation from the benzylic methylene protons (-OCH₂-) to the C-2 carbon of the benzonitrile ring and the ipso-carbon of the benzyl ring, confirming the ether linkage.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared light (IR) or the inelastic scattering of monochromatic light (Raman).

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to its functional groups. The most prominent feature would be the stretching vibration of the nitrile (C≡N) group. Other key vibrations include the C-O-C stretching of the ether linkage, C-H stretching and bending modes for the aromatic rings, and C=C stretching vibrations within the rings. The C-Br stretching vibration is expected at lower wavenumbers.

Expected Vibrational Frequencies

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (-CH₂-) | 2950 - 2850 | Medium |

| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Strong |

| Asymmetric C-O-C Stretch | 1275 - 1200 | Strong |

| Symmetric C-O-C Stretch | 1075 - 1020 | Medium |

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Characterization

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula of this compound is C₁₄H₁₀BrNO, giving it a molecular weight of approximately 288.14 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern (M⁺ and M+2⁺ peaks of nearly equal intensity) would be expected for the molecular ion and any bromine-containing fragments.

The fragmentation of the molecule is predictable. A major fragmentation pathway is the cleavage of the benzylic C-O bond, which is relatively weak. This would lead to the formation of a highly stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectra of benzyl ethers. The other fragment would be the 2-cyano-4-bromophenoxide radical.

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 287/289 | Molecular Ion [M]⁺ | [C₁₄H₁₀BrNO]⁺ |

| 208/210 | [M - C₆H₅]⁺ | [C₈H₅BrNO]⁺ |

| 182/184 | [M - C₇H₇O]⁺ | [C₇H₃BrN]⁺ |

Crystallographic Studies for Solid State Structural Analysis of 2 Benzyloxy 5 Bromobenzonitrile

Crystallographic studies are essential for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. These studies provide precise information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing. While a specific single-crystal X-ray diffraction study for 2-(Benzyloxy)-5-bromobenzonitrile is not publicly available, extensive data from closely related structures allow for a detailed and accurate projection of its crystallographic properties.

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties. For 2-(Benzyloxy)-5-bromobenzonitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), provide deep insights into its electronic characteristics and reactivity. researchgate.net

Key electronic parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. researchgate.net These parameters help in understanding the molecule's behavior in various chemical reactions. For instance, the electron-withdrawing nature of the cyano (-CN) and bromo (-Br) groups, combined with the electron-donating potential of the benzyloxy ether oxygen, creates a complex electronic environment that DFT can effectively map.

Global chemical reactivity descriptors, calculated from HOMO and LUMO energies, quantify the molecule's reactivity. researchgate.net These descriptors provide a theoretical basis for predicting how this compound will interact with other reagents.

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Parameter | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity |

| Chemical Potential (µ) | -3.85 eV | Indicates charge transfer direction in a reaction |

| Global Hardness (η) | 2.65 eV | Measures resistance to change in electron distribution |

| Electrophilicity Index (ω) | 2.80 eV | Quantifies electrophilic nature |

Note: These values are illustrative and depend on the specific DFT functional and basis set used.

Molecular Modeling and Conformational Analysis of the Compound and Its Intermediates

Molecular modeling encompasses a range of computational techniques used to represent and manipulate molecular structures. chegg.com For a flexible molecule like this compound, conformational analysis is crucial for understanding its three-dimensional structure and behavior. google.comnih.gov The molecule's flexibility arises primarily from the rotation around the C-O-C ether linkage.

Table 2: Relative Energies of Key Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (C-O-CH₂-Ph) | Relative Energy (kcal/mol) | Population (%) |

| A (Global Minimum) | ~180° (anti-periplanar) | 0.00 | 75 |

| B | ~60° (gauche) | +1.5 | 15 |

| C | ~-60° (gauche) | +1.5 | 10 |

Note: Values are illustrative examples from a typical conformational scan.

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are invaluable for elucidating complex reaction mechanisms, providing a step-by-step view of how reactants are converted into products. mdpi.com This involves identifying all transient species, including intermediates and transition states, along a reaction pathway. sumitomo-chem.co.jp

A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as a reaction occurs. wikipedia.org It represents the peak of the energy barrier between reactants and products. fiveable.me Computationally locating this saddle point on the potential energy surface is key to understanding a reaction's mechanism and rate. ims.ac.jp

Methods like the Nudged Elastic Band (NEB) are used to find the minimum energy path between known reactants and products, revealing the transition state structure. ims.ac.jp For this compound, this analysis could be applied to reactions such as nucleophilic aromatic substitution (SNA_r_) at the carbon bearing the bromine atom. core.ac.uk By mapping the reaction pathway, chemists can visualize the geometric changes the molecule undergoes, such as bond breaking and formation, and understand the factors that control the reaction's feasibility and selectivity. researchgate.net

Once the structures of the reactants, intermediates, transition states, and products are optimized, their energies can be calculated to construct a reaction energy profile. chemguide.co.uklibretexts.org This profile is a diagram that plots the potential energy of the system against the reaction coordinate, which represents the progress of the reaction. ausetute.com.au

The activation energy (Ea) is the energy difference between the reactants and the transition state. studymind.co.uk It is the minimum energy required for the reaction to proceed and is a critical factor determining the reaction rate. fiveable.mestudymind.co.uk A high activation barrier indicates a slow reaction, while a low barrier suggests a faster one. Computational chemistry allows for the quantitative prediction of these barriers, offering insights that can guide the design of more efficient synthetic routes or catalysts. sumitomo-chem.co.jpresearchgate.net For example, calculating the energy profile for a reaction involving this compound can help determine if the reaction is kinetically favorable under specific conditions.

Figure 1: Illustrative Reaction Energy Profile An energy profile diagram would show the relative energies of the reactants (e.g., this compound and a nucleophile), the transition state, any intermediates, and the final products. The peaks on the profile correspond to transition states, and the valleys represent stable intermediates. The height of the first peak from the reactant energy level represents the activation energy. chemguide.co.ukausetute.com.au

Computational Prediction of Spectroscopic Parameters

Computational chemistry can accurately predict various spectroscopic properties, which is essential for structural characterization and for complementing experimental data. DFT and other ab initio methods are widely used to calculate parameters for NMR, IR, and UV-Vis spectroscopy. researchgate.netresearchgate.net

For this compound, theoretical calculations can predict:

¹H and ¹³C NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. These predicted shifts can be compared to experimental spectra to aid in signal assignment.

IR and Raman Vibrational Frequencies: By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. These frequencies correspond to the stretching and bending modes of the molecule's functional groups (e.g., the C≡N stretch, C-Br stretch, and C-O-C ether stretches). Comparing the computed spectrum with experimental FT-IR and FT-Raman data helps confirm the molecular structure. researchgate.net A scaling factor is often applied to the calculated frequencies to improve agreement with experimental values. researchgate.net

UV-Vis Electronic Transitions: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing information about the molecule's chromophores and its color. researchgate.net

Table 3: Comparison of Predicted and Experimental Vibrational Frequencies (Illustrative)

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N | Stretching | 2235 | 2228 |

| C-O-C (Aryl-Alkyl) | Asymmetric Stretch | 1255 | 1248 |

| C-Br | Stretching | 680 | 675 |

Note: Calculated frequencies are often systematically higher than experimental ones and are typically scaled for better comparison.

Future Research Directions and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes to 2-(Benzyloxy)-5-bromobenzonitrile

The pursuit of green and sustainable chemistry is a major driver for innovation in the synthesis of this compound. Future research will likely focus on moving away from traditional methods that may involve harsh conditions or environmentally challenging reagents.

One promising avenue is the development of photocatalytic methods for the crucial etherification step. google.comacs.org Uranyl-photocatalyzed hydrolysis of diaryl ethers has been demonstrated, suggesting the potential for light-mediated synthesis. acs.orgnih.gov This approach, often conducted at room temperature, could significantly reduce the energy consumption of the synthesis. Another area of interest is the use of metal-free catalytic systems . su.se For instance, the use of diaryliodonium salts as an alternative to metal catalysts for the formation of diaryl ethers is gaining traction, offering a more sustainable and less toxic reaction pathway. su.seritsumei.ac.jp

Furthermore, research into greener solvents , such as water, is expected to intensify. ritsumei.ac.jpnih.gov The development of catalytic systems that are effective in aqueous media would dramatically improve the environmental profile of the synthesis. ritsumei.ac.jpnih.gov Additionally, the exploration of one-pot synthesis strategies , where multiple reaction steps are carried out in a single reactor, will contribute to a more atom-economical and efficient production process. rsc.org A recent study on the synthesis of functionalized quinolines highlights the potential of such one-pot approaches. rsc.org

The ammoxidation of alcohols using molecular oxygen or air as the oxidant presents another green route for the synthesis of nitriles, a key functional group in the target molecule. nih.govrsc.org This method boasts high atom economy as water is the primary byproduct. nih.gov

Exploration of New Catalytic Systems for Highly Selective Transformations

The transformation of the this compound scaffold into more complex molecules is highly dependent on the catalytic systems employed. Future research will undoubtedly focus on the discovery and optimization of catalysts that offer high selectivity and efficiency.

Modern variations of the Ullmann condensation , a classical method for forming C-O bonds, are being developed with improved catalytic systems. researchgate.netmdpi.comwikipedia.orgbohrium.comnih.gov These newer systems often utilize lower catalyst loadings and can be effective for less reactive aryl chlorides, which could be relevant for transformations of the bromo-benzonitrile moiety. researchgate.net The use of copper nanoparticles and other heterogeneous catalysts is also a growing trend, as they can be more easily separated and recycled. mdpi.comwikipedia.orgbohrium.com

Nickel-catalyzed cross-coupling reactions are emerging as a powerful tool for the synthesis of diaryl ethers and could be applied to further functionalize the this compound molecule. researchgate.netacs.org The combination of photoredox catalysis with nickel catalysis has shown promise for the formation of diaryl ethers under mild conditions. researchgate.net Cobalt-catalyzed photoreductive couplings are also being explored for the synthesis of chiral diaryl ethers. snnu.edu.cn

The development of novel ligands for these catalytic systems is another critical research direction. Ligand design plays a crucial role in controlling the reactivity and selectivity of the metal catalyst.

Advanced Mechanistic Studies Utilizing In-Situ Spectroscopic Techniques

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the development of more efficient catalysts. In-situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) spectroscopy, are powerful tools for monitoring reaction progress in real-time. mt.com

By using in-situ FTIR, researchers can directly observe the formation and consumption of reactants, intermediates, and products throughout the course of a reaction. mt.comresearchgate.net This provides invaluable data on reaction kinetics, pathways, and the influence of various reaction parameters. mt.com While not yet extensively applied to the specific synthesis of this compound, the application of in-situ FTIR to related esterification and other organic reactions demonstrates its potential. researchgate.netbohrium.comacs.orgconicet.gov.ar Future studies will likely employ these techniques to elucidate the mechanisms of the key bond-forming reactions in the synthesis of this compound and its derivatives.

Application of Integrated Experimental and Computational Methods for Reaction Design and Optimization

The synergy between experimental work and computational modeling is becoming increasingly important in modern chemical research. For this compound, the integration of these methods holds significant promise for accelerating the discovery and optimization of new synthetic routes and transformations.

Density Functional Theory (DFT) has proven to be a valuable tool for investigating the mechanisms of related reactions, such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. diva-portal.orgtudelft.nlresearchgate.netacs.orgacs.orgconicet.gov.arresearchgate.netchemrxiv.orgrsc.orgnih.gov DFT calculations can provide insights into reaction pathways, transition state structures, and the energetics of different mechanistic possibilities. diva-portal.orgtudelft.nlacs.org For example, computational studies have been used to explore whether SNAr reactions proceed through a stepwise or a concerted mechanism. acs.orgresearchgate.net

By combining the predictive power of computational chemistry with targeted experimental validation, researchers can more efficiently design new catalysts, select optimal reaction conditions, and understand unexpected reactivity. This integrated approach will be instrumental in overcoming synthetic challenges and unlocking the full potential of the this compound scaffold.

Design and Synthesis of Advanced Materials Incorporating the Benzyloxybromobenzonitrile Scaffold

The unique electronic and structural features of the this compound scaffold make it an attractive building block for the design and synthesis of advanced materials. The presence of the benzonitrile (B105546) group, in particular, can impart desirable properties to polymers and other materials. acs.orgpsu.edu

Research in this area will likely focus on the development of novel polymers derived from monomers based on this compound. Benzonitrile-containing polymers have been shown to exhibit high glass transition temperatures and good solvent resistance. acs.org Furthermore, benzonitrile-based polymers have been investigated as host materials for high-efficiency organic light-emitting diodes (OLEDs). rsc.orgresearchgate.net

The diaryl ether motif is also a common feature in materials for organic electronics . google.comacs.org By incorporating the this compound unit into larger conjugated systems, it may be possible to create new materials with tailored electronic and photophysical properties for applications in solar cells, transistors, and sensors. The ability to further functionalize the scaffold through the bromo and nitrile groups provides a versatile platform for tuning these properties.

Q & A

Q. What are the recommended synthetic routes for 2-(Benzyloxy)-5-bromobenzonitrile, and what critical parameters influence yield?

Methodology:

- Step 1: Start with 5-bromo-2-hydroxybenzonitrile (CAS 189680-06-6) as a precursor. Benzyl protection of the hydroxyl group via nucleophilic substitution (using benzyl bromide and a base like K₂CO₃ in DMF) is a standard approach .

- Step 2: Monitor reaction progress by TLC (silica gel, eluent: hexane/ethyl acetate 4:1). Purify via column chromatography (silica gel, gradient elution) to isolate the product.

- Critical Parameters:

- Excess benzyl bromide (1.5–2 eq) ensures complete protection .

- Reaction temperature (80–100°C) and anhydrous conditions prevent hydrolysis of the nitrile group .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodology:

- NMR Analysis:

- ¹H NMR: Expect aromatic protons at δ 7.2–7.6 ppm (benzyl group), a singlet for the benzonitrile proton, and downfield shifts for the bromine-substituted aromatic protons .

- ¹³C NMR: Confirm nitrile carbon at ~115 ppm and benzyloxy carbon at ~70 ppm .

- Mass Spectrometry: ESI-MS or HRMS should show [M+H]⁺ at m/z 303.99 (C₁₄H₁₀BrNO) .

- X-ray Crystallography: If single crystals are obtained (e.g., via slow evaporation in ethanol), compare bond angles/distances with analogous brominated benzonitriles .

Q. What safety protocols are critical when handling this compound in the lab?

Safety Guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to mitigate inhalation risks, as brominated aromatics may release toxic vapors at elevated temperatures .

- Spill Management: Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent nitrile hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitrile group in brominated benzyloxy derivatives?

Analytical Strategy:

- Controlled Hydrolysis Studies: Compare reaction outcomes under acidic (H₂SO₄/H₂O) vs. basic (NaOH/EtOH) conditions. For example, 5-bromo-2-hydroxybenzonitrile derivatives show resistance to hydrolysis under mild bases but degrade in strong acids .

- DFT Calculations: Model the electron-withdrawing effects of the bromine and benzyloxy groups on nitrile reactivity. Use software like Gaussian to predict charge distribution and reaction pathways .

Q. What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

Methodology:

- Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–1 mol%) in toluene/ethanol (3:1) at 80°C .

- Protecting Group Stability: The benzyloxy group remains intact under coupling conditions, but verify via TLC/HPLC post-reaction.

- Substrate Scope: Test arylboronic acids with varying electronic profiles (e.g., electron-rich vs. electron-poor) to assess coupling efficiency .

Q. How can computational modeling predict the crystallographic behavior of this compound?

Computational Approach:

- Software Tools: Use Mercury (CCDC) to analyze packing motifs of analogous structures (e.g., 5-bromo-2-hydroxybenzonitrile, CCDC ref: 901013) .

- Hydrogen Bonding: Predict intermolecular interactions (e.g., C≡N···H-O) using Hirshfeld surface analysis to guide crystallization solvent selection (e.g., DMSO/water mixtures) .

Q. What are the limitations of HPLC purity assessments for this compound, and how can they be addressed?

Analytical Challenges:

- Co-elution Issues: Brominated derivatives may co-elute with byproducts (e.g., debrominated species). Use a C18 column with a methanol/water gradient (60:40 to 90:10 over 20 min) and UV detection at 254 nm .

- Validation: Cross-validate with ¹H NMR integration of aromatic protons to quantify impurities below 1% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.